Pivagabine (N-pivaloyl-γ-aminobutyric acid) is a synthetic, hydrophobic derivative of gamma-aminobutyric acid (GABA) characterized by its enhanced lipophilicity (XLogP3 ≈ 0.8) and metabolic stability . Unlike native GABA, which is highly polar and rapidly degraded in vivo, pivagabine is engineered to cross the blood-brain barrier (BBB) effectively without undergoing rapid metabolic transformation [1]. In neuropharmacological and biochemical research, it is primarily procured as a targeted modulator of the corticotropin-releasing factor (CRF) system and GABA-A receptor function[1]. Its distinct physicochemical profile makes it a critical precursor and reference standard for in vivo stress models, neuroendocrine assays, and lipophilic formulation studies where standard polar neurotransmitters fail to provide systemic bioavailability or sustained assay stability .
Substituting pivagabine with native GABA or common structural analogs like gabapentin fundamentally compromises experimental integrity [1]. Native GABA cannot cross the blood-brain barrier efficiently and is rapidly degraded by GABA transaminase (GABA-T), rendering it useless for systemic in vivo neurological models without invasive intracerebroventricular administration[1]. Furthermore, while gabapentinoids (gabapentin, pregabalin) are often considered substitute GABA analogues, they operate via an entirely different mechanism—binding to the alpha-2-delta subunit of voltage-gated calcium channels rather than modulating corticotropin-releasing factor (CRF) or preventing stress-induced GABA-A receptor downregulation . Consequently, for assays measuring HPA-axis stress responses or requiring stable, systemically bioavailable CRF modulation, pivagabine is strictly non-interchangeable.
In established in vivo foot-shock stress models, pivagabine demonstrates targeted neuroendocrine modulation by reducing hypothalamic corticotropin-releasing factor (CRF) concentrations by 52% at a dose of 200 mg/kg (administered twice daily). In contrast, baseline GABA administration yields negligible central CRF modulation due to its inability to cross the BBB. Furthermore, pivagabine selectively increases CRF mRNA abundance in the hypothalamus by up to 108% at a 300 mg/kg dose, proving its direct and specific engagement with the stress-response axis [1].
| Evidence Dimension | Hypothalamic CRF concentration reduction under stress |
| Target Compound Data | 52% reduction (Pivagabine at 200 mg/kg) |
| Comparator Or Baseline | Native GABA (negligible central effect via systemic administration) |
| Quantified Difference | Pivagabine provides >50% targeted reduction in central CRF, whereas systemic GABA provides 0% due to BBB impermeability |
| Conditions | In vivo foot-shock stress model, 200 mg/kg IP dosing |
Procuring pivagabine is essential for researchers requiring a systemically active, CRF-specific modulator for neuroendocrine and HPA-axis stress modeling.
Native GABA is highly susceptible to rapid degradation by GABA transaminase (GABA-T), leading to transient assay concentrations and poor reproducibility in long-term studies. Pivagabine is structurally protected by its N-pivaloyl group, resisting metabolic transformation [1]. It acts only as a very weak inhibitor of the GABA-T system in vitro, with an apparent Ki value of 0.83 mM/L, and does not significantly alter glutamate decarboxylase (GAD) activity even at concentrations up to 200 mmol/L [1]. This structural stability ensures that pivagabine maintains its integrity during prolonged in vivo and in vitro assays without requiring the co-administration of enzyme inhibitors.
| Evidence Dimension | Metabolic transformation and GABA-T interaction |
| Target Compound Data | Resists metabolic degradation; weak GABA-T inhibition (Ki = 0.83 mM/L) |
| Comparator Or Baseline | Native GABA (rapidly metabolized by GABA-T) |
| Quantified Difference | Pivagabine provides sustained molecular integrity without rapid enzymatic cleavage, unlike the transient half-life of native GABA |
| Conditions | In vitro enzymatic assays and in vivo pharmacokinetic evaluations |
Ensures reliable, sustained dosing and reproducible data in prolonged neuropharmacological assays without the confounding variables of rapid metabolism.
The addition of the pivaloyl group shifts the physicochemical profile of the molecule from highly polar (GABA) to distinctly lipophilic, with an XLogP3 of approximately 0.8. This allows pivagabine to be successfully formulated in organic and complex lipid-based vehicles. Standard protocols demonstrate that pivagabine readily forms clear solutions at ≥ 2.5 mg/mL in mixtures of DMSO, PEG300, and Tween-80, or in 20% SBE-β-CD in saline . Native GABA, being a zwitterion, is practically insoluble in these organic matrices.
| Evidence Dimension | Solubility in organic/lipid-based vehicles |
| Target Compound Data | Soluble at ≥ 2.5 mg/mL in DMSO/PEG300/Tween-80 mixtures (XLogP3 ~ 0.8) |
| Comparator Or Baseline | Native GABA (highly polar zwitterion, insoluble in standard organic vehicles) |
| Quantified Difference | Pivagabine enables organic solvent formulation, bypassing the strict aqueous-only limitation of native GABA |
| Conditions | Standard laboratory formulation protocols (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) |
Critical for formulation scientists and toxicologists who require lipid-soluble or organic-vehicle-compatible GABA derivatives for specialized delivery systems.
Because pivagabine actively penetrates the BBB and specifically reduces hypothalamic CRF concentrations by 52% under stress conditions, it is an essential reference compound for in vivo models of psychological and physical stress (e.g., foot-shock models) . It allows researchers to study central CRF modulation systemically, avoiding the surgical complexities of ICV injections required for native GABA.
Leveraging its XLogP3 of ~0.8 and compatibility with DMSO/PEG300/Tween-80 vehicles, pivagabine serves as a structural template or active pharmaceutical ingredient (API) standard in formulation chemistry. It is utilized by material scientists designing lipid nanoparticles or cyclodextrin-based (e.g., SBE-β-CD) delivery matrices for neuroactive compounds that typically suffer from poor BBB permeability.
Unlike gabapentinoids that target calcium channels, pivagabine specifically antagonizes stress-induced functional decreases in cortical and hippocampal GABA-A receptors . It is structurally suited for receptor binding assays and electrophysiological studies aiming to evaluate neuroprotective or anxiolytic mechanisms directly linked to GABA-A receptor stability under stress, providing a stable, non-metabolized baseline .